molecular formula C21H27N3O5S B14921094 N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B14921094
M. Wt: 433.5 g/mol
InChI Key: GPQDNWLDHNTOKB-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with the molecular formula C21H27N3O5S It is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,5-Dimethoxybenzyl Chloride: This intermediate is synthesized by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of Piperazine Intermediate: The piperazine ring is introduced by reacting the 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as triethylamine.

    Sulfonylation: The resulting piperazine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield N1-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.

Scientific Research Applications

N~1~-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-{[4-(2,5-Dimethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N~1~-(4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)propionamide

Uniqueness

N~1~-(4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O5S/c1-16(25)22-18-4-7-20(8-5-18)30(26,27)24-12-10-23(11-13-24)15-17-14-19(28-2)6-9-21(17)29-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

GPQDNWLDHNTOKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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